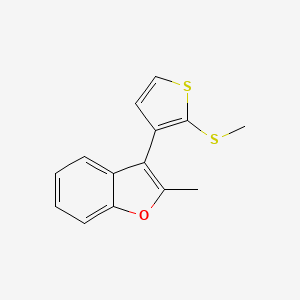
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran is a complex organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a thiophene ring substituted with a methylthio group and a benzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group or to hydrogenate the benzofuran ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or benzofuran rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of hydrogenated benzofuran derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzothiophene: Similar structure but with a benzothiophene moiety instead of benzofuran.
2-Methyl-3-(2-(methylthio)thiophen-3-yl)indole: Contains an indole ring instead of benzofuran.
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzene: Lacks the furan ring, having a benzene ring instead.
Uniqueness
2-Methyl-3-(2-(methylthio)thiophen-3-yl)benzofuran is unique due to the presence of both benzofuran and thiophene rings, which confer distinct electronic and steric properties. This combination allows for unique interactions with biological targets and materials, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
88674-04-8 |
|---|---|
Fórmula molecular |
C14H12OS2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
2-methyl-3-(2-methylsulfanylthiophen-3-yl)-1-benzofuran |
InChI |
InChI=1S/C14H12OS2/c1-9-13(11-7-8-17-14(11)16-2)10-5-3-4-6-12(10)15-9/h3-8H,1-2H3 |
Clave InChI |
HQMFUKGTVSPSLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2O1)C3=C(SC=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


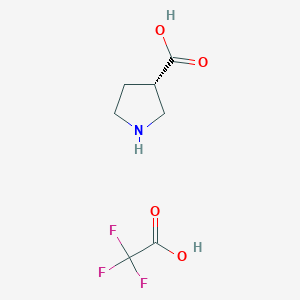
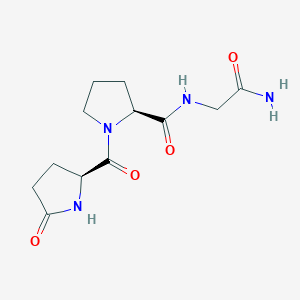
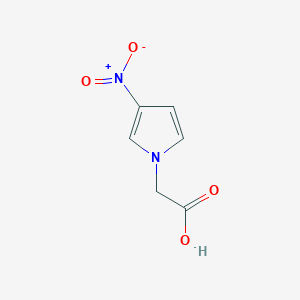
![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
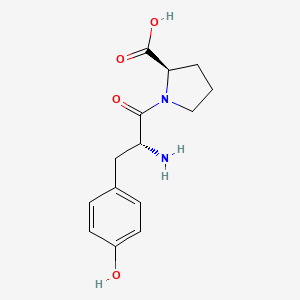





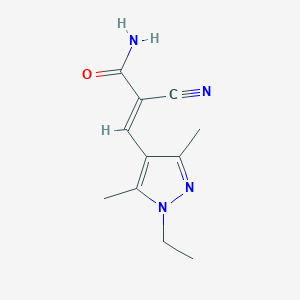
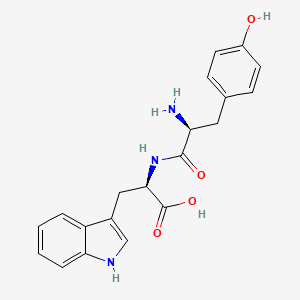
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15210313.png)

